4-Acetylphenyl cyclohexyl ethylphosphonate 4-Acetylphenyl cyclohexyl ethylphosphonate
Brand Name: Vulcanchem
CAS No.: 918660-77-2
VCID: VC16911409
InChI: InChI=1S/C16H23O4P/c1-3-21(18,19-15-7-5-4-6-8-15)20-16-11-9-14(10-12-16)13(2)17/h9-12,15H,3-8H2,1-2H3
SMILES:
Molecular Formula: C16H23O4P
Molecular Weight: 310.32 g/mol

4-Acetylphenyl cyclohexyl ethylphosphonate

CAS No.: 918660-77-2

Cat. No.: VC16911409

Molecular Formula: C16H23O4P

Molecular Weight: 310.32 g/mol

* For research use only. Not for human or veterinary use.

4-Acetylphenyl cyclohexyl ethylphosphonate - 918660-77-2

Specification

CAS No. 918660-77-2
Molecular Formula C16H23O4P
Molecular Weight 310.32 g/mol
IUPAC Name 1-[4-[cyclohexyloxy(ethyl)phosphoryl]oxyphenyl]ethanone
Standard InChI InChI=1S/C16H23O4P/c1-3-21(18,19-15-7-5-4-6-8-15)20-16-11-9-14(10-12-16)13(2)17/h9-12,15H,3-8H2,1-2H3
Standard InChI Key QQGKNFIFTCWJRE-UHFFFAOYSA-N
Canonical SMILES CCP(=O)(OC1CCCCC1)OC2=CC=C(C=C2)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

4-Acetylphenyl cyclohexyl ethylphosphonate has the molecular formula C₁₇H₂₅O₄P and a molecular weight of 311.14 g/mol . The phosphonate group (-PO₃) serves as the central scaffold, with substituents including a 4-acetylphenyl aromatic system, a cyclohexyl ring, and an ethyl chain.

Structural Elucidation

The compound’s structure has been confirmed through spectroscopic techniques:

  • ¹H NMR (ppm): 7.98 (2H, d, J = 9.0 Hz, aromatic protons), 7.30 (2H, d, J = 9.0 Hz, aromatic protons), 4.55 (1H, m, cyclohexyl methine), 2.60 (3H, s, acetyl methyl), and 1.20–2.02 (16H, m, cyclohexyl and ethyl protons) .

  • ³¹P NMR (ppm): 34.0, indicative of the phosphonate group’s electronic environment .

The cyclohexyl group adopts a chair conformation, while the acetylphenyl moiety contributes to the compound’s planar geometry, enhancing its stability in aqueous solutions .

Synthesis and Purification

Synthetic Pathway

The synthesis involves a two-step reaction:

  • Formation of ethylphosphonic dichloride: Ethylphosphonic dichloride (Cl₂PO-OCH₂CH₃) is prepared by reacting phosphorus trichloride with ethanol under controlled conditions .

  • Nucleophilic substitution: Ethylphosphonic dichloride reacts with cyclohexanol in the presence of triethylamine to yield 4-acetylphenyl cyclohexyl ethylphosphonate :

    Cl2PO-OCH2CH3+C6H11OHEt3NC17H25O4P+2HCl\text{Cl}_2\text{PO-OCH}_2\text{CH}_3 + \text{C}_6\text{H}_{11}\text{OH} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{17}\text{H}_{25}\text{O}_4\text{P} + 2 \text{HCl}

    The reaction proceeds at room temperature for 24–48 hours, followed by filtration to remove triethylammonium chloride .

Purification and Yield

Crude product is purified via silica gel column chromatography using a hexane-ethyl acetate (1:2 v/v) eluent. The reported yield ranges from 20% to 85%, depending on reaction conditions .

Physicochemical Properties

Spectral Data

Key spectral features include:

TechniqueData
Mass SpectrometryESI positive ion mode: m/z 311.14 (M + H⁺)
³¹P NMR34.0 ppm, consistent with phosphonate esters
¹H NMRDistinct signals for acetyl (2.60 ppm), aromatic (7.30–7.98 ppm), and aliphatic protons (1.20–2.02 ppm)

Solubility and Stability

The compound is soluble in organic solvents like ethyl acetate and dichloromethane but exhibits limited solubility in water. Stability studies indicate no decomposition under ambient conditions for up to six months .

Applications in Enzymatic Studies

Substrate for Phosphotriesterase Mutants

4-Acetylphenyl cyclohexyl ethylphosphonate serves as a substrate for bacterial phosphotriesterase mutants, enabling researchers to probe stereoselective hydrolysis mechanisms . In kinetic assays, its hydrolysis is monitored spectrophotometrically at 294 nm (ε = 7,710 M⁻¹ cm⁻¹), reflecting the release of 4-acetylphenol .

Role in Enzyme-Ligand Interactions

The compound’s bulky cyclohexyl group creates steric hindrance, reducing catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) compared to smaller substrates like 4-acetylphenyl ethyl phenylphosphonate . This property makes it a valuable tool for studying enzyme active-site flexibility.

Research Significance and Future Directions

Insights into Enzyme Engineering

Studies using this phosphonate have revealed that mutations at residues distant from the active site (e.g., H254R) enhance catalytic activity toward bulkier substrates, informing protein engineering strategies .

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